N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide hydrochloride
Description
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide hydrochloride is a benzothiazole-derived small molecule featuring a bromo substituent at the 6-position of the benzothiazole ring, a 4-nitrobenzamide core, and a dimethylaminoethyl side chain. The hydrochloride salt enhances its solubility in aqueous environments, a critical factor for bioavailability in pharmacological applications.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3S.ClH/c1-21(2)9-10-22(17(24)12-3-6-14(7-4-12)23(25)26)18-20-15-8-5-13(19)11-16(15)27-18;/h3-8,11H,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZLWOCQQBLEBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide hydrochloride is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structural features, including a bromine atom on the benzothiazole moiety, a dimethylaminoethyl substituent, and a nitro group on the benzamide part, contribute to its potential biological activities. This article reviews the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Benzothiazole Moiety | Contains a bromine atom which enhances reactivity |
| Dimethylaminoethyl Group | Increases solubility and biological interaction |
| Nitro Group | Potentially enhances anticancer activity |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further development in cancer therapeutics.
- Mechanism of Action : The compound's mechanism involves the inhibition of cell cycle progression and induction of apoptosis in various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma) cells. Studies have demonstrated that at concentrations of 1, 2, and 4 μM, the compound promotes apoptosis and causes cell cycle arrest similar to other known anticancer agents .
- Case Studies : In comparative studies with other benzothiazole derivatives, the compound showed superior efficacy in inhibiting cancer cell proliferation. For instance, modifications to the benzothiazole nucleus have been shown to enhance anticancer activity significantly. The compound's unique combination of functional groups allows for better interaction with biological targets compared to simpler derivatives .
Other Biological Activities
Beyond its anticancer properties, this compound may also exhibit other biological activities:
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Bromination of benzothiazole.
- Formation of the nitrobenzamide through nucleophilic substitution.
- Final assembly involving dimethylaminoethyl substitution.
The synthesis has been confirmed through spectroscopic methods including NMR and mass spectrometry .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-N-[2-(dimethylamino)ethyl]-N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide | Contains thiophene instead of nitrobenzene | Antimicrobial activity |
| 4-Nitro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide | Methoxy group instead of bromine | Potential anticancer activity |
| 6-Bromo-N-(2-(dimethylamino)ethyl)-N-(4-chlorobenzoyl)benzothiazole | Chlorine substitution | Antiproliferative effects |
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several benzothiazole derivatives, differing primarily in substituents, linker groups, and functional moieties. Key analogues include:
Key Observations :
Substituent Effects: The 6-bromo group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like 6-nitro (Ev3) or 6-fluoro (Ev4). Bromo groups may enhance binding to hydrophobic pockets in biological targets but reduce solubility .
Core Structure Variations :
- The target’s benzamide linker contrasts with the acetamide in Ev3 compounds. Benzamide structures often exhibit greater rigidity, which may influence conformational stability during target engagement .
Functional Group Impact: The 4-nitrobenzamide in the target versus ethylsulfonyl (Ev4) or piperidin-sulfonyl (Ev6) groups highlights divergent electronic profiles.
Physicochemical Properties
- Hydrochloride Salts : The target, Ev4, and Ev6 compounds all incorporate hydrochloride salts, which improve aqueous solubility and pharmacokinetic profiles compared to free bases .
- Melting Points : Ev3 compounds exhibit high melting points (199–261°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding from acetamide linkers and nitro groups). The target compound’s melting point is unreported but expected to align with similar benzothiazole derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide hydrochloride?
- Methodology : The compound can be synthesized via a multi-step protocol involving:
Benzothiazole core formation : React 6-bromo-2-aminobenzothiazole with a nitrobenzoyl chloride derivative under Schotten-Baumann conditions to form the amide bond .
Secondary amine introduction : Use a nucleophilic substitution reaction with 2-(dimethylamino)ethyl chloride, followed by HCl salt formation for stabilization .
Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) and recrystallization from methanol to achieve >95% purity .
- Validation : Confirm intermediates via TLC and final product purity via HPLC (C18 column, 0.1% TFA in H₂O/MeOH).
Q. How to characterize the structural and electronic properties of this compound?
- Techniques :
- NMR : Assign peaks using ¹H/¹³C NMR (DMSO-d₆) to verify bromobenzo[d]thiazole (δ 7.8–8.2 ppm for aromatic protons) and dimethylaminoethyl (δ 2.2–2.5 ppm for N(CH₃)₂) moieties .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O/N–H⋯Cl) to confirm stereoelectronic effects .
- FTIR : Identify nitro group stretching (1520–1350 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .
Advanced Research Questions
Q. How does the nitro group and bromobenzo[d]thiazole core influence biological activity in enzyme inhibition studies?
- Mechanistic insight :
- The nitro group enhances electron-withdrawing properties, stabilizing interactions with enzyme active sites (e.g., PFOR in anaerobic organisms) via hydrogen bonding .
- The bromine atom on the benzothiazole ring improves lipophilicity, enhancing membrane permeability .
- Experimental design : Perform in vitro assays (e.g., IC₅₀ determination) against target enzymes, comparing activity to analogs lacking nitro or bromine substituents .
Q. What strategies resolve contradictions in solubility and stability data across different solvent systems?
- Approach :
Solubility profiling : Use shake-flask method in buffers (pH 1–7.4) and DMSO/water mixtures. The hydrochloride salt typically shows improved aqueous solubility (>10 mg/mL at pH 3–5) .
Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions may hydrolyze the amide bond, requiring pH optimization in formulations .
Q. How to optimize the dimethylaminoethyl side chain for improved pharmacokinetics?
- Structural modifications :
- Replace dimethylaminoethyl with morpholinoethyl or piperazinyl groups to modulate pKa and reduce hepatic clearance .
- Assess metabolic stability using liver microsomes (human/rat) and LC-MS/MS to identify major metabolites (e.g., N-dealkylation) .
Data Analysis and Validation
Q. How to interpret conflicting bioactivity data in cell-based vs. enzyme-based assays?
- Root cause : Off-target effects in cell assays (e.g., mitochondrial toxicity from the nitro group) may mask target-specific activity.
- Resolution :
Counter-screening : Test the compound against unrelated enzymes (e.g., kinases) to assess selectivity .
Cellular uptake studies : Use LC-MS to quantify intracellular concentrations and correlate with observed IC₅₀ values .
Q. What computational methods predict binding modes of this compound with biological targets?
- Protocol :
Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., PFOR or cytochrome P450s) to identify key interactions (e.g., π-π stacking with benzothiazole) .
MD simulations : Run 100-ns trajectories in GROMACS to validate binding stability and hydrogen-bond occupancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
